1,2-Dimethyl-N-(thietan-3-yl)piperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-N-(thietan-3-yl)piperidin-3-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is of interest due to its unique structure, which includes a thietane ring, a four-membered ring containing sulfur. The presence of both piperidine and thietane rings in the same molecule makes it a valuable subject for research in various fields, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-N-(thietan-3-yl)piperidin-3-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of the Thietane Ring: The thietane ring can be introduced via cyclization reactions involving sulfur-containing precursors.
N-Alkylation: The final step involves the N-alkylation of the piperidine ring with a thietan-3-yl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-N-(thietan-3-yl)piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the thietane ring or the piperidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atom or the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1,2-Dimethyl-N-(thietan-3-yl)piperidin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used in studies to understand the biological activity of piperidine and thietane derivatives.
Industrial Applications: It may be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-N-(thietan-3-yl)piperidin-3-amine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as neurotransmitter receptors or enzymes. The presence of the piperidine ring allows it to mimic the structure of natural neurotransmitters, while the thietane ring can introduce unique binding properties.
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethylpiperidine: Lacks the thietane ring, making it less versatile in certain applications.
N-(Thietan-3-yl)piperidine: Similar structure but without the methyl groups, which can affect its reactivity and binding properties.
Thietane Derivatives: Compounds containing the thietane ring but lacking the piperidine ring.
Uniqueness
1,2-Dimethyl-N-(thietan-3-yl)piperidin-3-amine is unique due to the combination of the piperidine and thietane rings in a single molecule. This dual-ring structure provides a unique set of chemical and biological properties, making it valuable for research and industrial applications.
Properties
Molecular Formula |
C10H20N2S |
---|---|
Molecular Weight |
200.35 g/mol |
IUPAC Name |
1,2-dimethyl-N-(thietan-3-yl)piperidin-3-amine |
InChI |
InChI=1S/C10H20N2S/c1-8-10(4-3-5-12(8)2)11-9-6-13-7-9/h8-11H,3-7H2,1-2H3 |
InChI Key |
FPTAKRDUFMPEQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCCN1C)NC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.